3-(3-Methylsulfonylaminophenyl)phenol
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Overview
Description
3-(3-Methylsulfonylaminophenyl)phenol is a phenolic compound characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with a methylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylsulfonylaminophenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification . Another method involves the nucleophilic aromatic substitution of aryl halides under specific conditions .
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of scalable and green synthesis methods, such as the ipso-hydroxylation of arylboronic acids, is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxone, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or other suitable reagents.
Substitution: Electrophilic reagents such as halogens, nitric acid, sulfuric acid, and alkylating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, sulfonated, and alkylated phenolic derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel derivatives and as a building block in organic synthesis.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and drug delivery systems.
Industry: Utilized in the production of polymers, synthetic materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Methylsulfonylaminophenyl)phenol is not fully understood. it is believed to act by binding to specific receptors in the body, triggering a cascade of biochemical and physiological effects. These effects include inhibition of cancer cell growth, reduction of inflammation, and oxidative stress. The compound’s antimicrobial activity is thought to involve disruption of cytoplasmic membrane integrity and increased membrane fluidity .
Comparison with Similar Compounds
3-(3-Methylsulfonylaminophenyl)phenol can be compared with other phenolic compounds such as:
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol: Similar in structure but with a fluorine substitution, which may alter its biological activity and chemical properties.
Phenol: The simplest phenolic compound, known for its antiseptic and disinfectant properties.
Sulfonimidates: Organosulfur compounds with similar applications in drug development and organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(3-hydroxyphenyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(16,17)14-12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYMAQQYJDJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683633 |
Source
|
Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-68-6 |
Source
|
Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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